Ethyl 3-oxopiperidine-1-carboxylate
Overview
Description
Ethyl 3-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 61995-19-5. It has a molecular weight of 171.2 . It is a piperidone derivative and is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones are synthesized from the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxopiperidine-1-carboxylate is represented by the formula C8H13NO3 . The exact structure can be retrieved from databases like ChemSpider .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-oxopiperidine-1-carboxylate include a molecular weight of 171.2 . More detailed properties can be found in databases like PubChem .
Scientific Research Applications
- For instance, it can participate in the synthesis of pyrido[3,4-d]pyrimidines, which have potential pharmacological applications .
- Ethyl 3-oxopiperidine-1-carboxylate has been used in Horner-Emmons condensation reactions. These reactions allow the formation of “carba” pseudo-dipeptide units, which are useful in peptide chemistry and drug design .
Heterocyclic Chemistry
Horner-Emmons Reactions
Morpholin-Containing Compounds
Safety and Hazards
Future Directions
The future directions of Ethyl 3-oxopiperidine-1-carboxylate research could involve further exploration of its biological properties, as well as its potential applications in various fields. For instance, it has been used in the synthesis of new aroyl heterocyclic compounds, which have shown promising antimicrobial activity .
Mechanism of Action
Target of Action
Ethyl 3-oxopiperidine-1-carboxylate is a structural component of the piperidine chemical family . It is presumed to interact with the olfactory system of insects, consisting of odorant receptors (ors) that need a common co-receptor (orco), and ionotropic receptors (ir) .
Mode of Action
The compound’s interaction with its targets leads to the insect’s inability to recognize its host’s cues . This makes it an effective insect repellent .
Biochemical Pathways
It is known to interfere with the olfactory system of insects, disrupting their ability to detect hosts .
Result of Action
The primary result of the action of Ethyl 3-oxopiperidine-1-carboxylate is the disruption of insect host detection, making it an effective insect repellent .
properties
IUPAC Name |
ethyl 3-oxopiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQXCLBFGRMQJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487558 | |
Record name | Ethyl 3-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxopiperidine-1-carboxylate | |
CAS RN |
61995-19-5 | |
Record name | Ethyl 3-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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